Navigating the Synthesis and Characterization of 6-((Methylsulfonyl)methyl)nicotinic Acid Hydrochloride: A Technical Guide
Navigating the Synthesis and Characterization of 6-((Methylsulfonyl)methyl)nicotinic Acid Hydrochloride: A Technical Guide
For Immediate Release
CAS Number: 597562-49-7[1]
This technical guide provides a comprehensive overview of 6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride, a key organic intermediate. Aimed at researchers, chemists, and professionals in drug discovery and development, this document outlines the compound's core properties, a putative synthesis pathway, and robust analytical methodologies for its characterization and quality control.
Compound Profile and Physicochemical Properties
6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride is a pyridine carboxylic acid derivative. The presence of the methylsulfonyl group suggests its potential utility as a building block in medicinal chemistry, where this functional group can act as a hydrogen bond acceptor and improve metabolic stability. Due to the limited publicly available data specifically for the hydrochloride salt, the following properties are based on the free base, 6-((Methylsulfonyl)methyl)nicotinic acid, and related nicotinic acid derivatives.
| Property | Value | Source |
| CAS Number | 597562-49-7 | [1] |
| Molecular Formula | C8H10ClNO4S | Inferred |
| Molecular Weight | 251.69 g/mol | Inferred |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | 210-213 °C (for 6-Methylnicotinic acid) | |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
Synthesis and Purification
A general patent for the preparation of 6-methylnicotinic acid describes the non-catalytic oxidation of 2-methyl-5-alkylpyridine using nitric acid at elevated temperatures (250 to 325°F)[2]. Another patented process involves the oxidation of 2-methyl-5-ethylpyridine with a mixture of sulfuric acid and nitric acid[3].
Following the synthesis of the nicotinic acid backbone, the introduction of the methylsulfonylmethyl group could be achieved through various methods, potentially involving chloromethylation followed by substitution with a methylsulfinate salt. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride.
Purification Protocol
Purification of the final product is critical to ensure high purity for research and development applications. A typical purification protocol would involve the following steps:
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Crystallization: The crude hydrochloride salt is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly to form crystals.
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Filtration: The crystals are collected by vacuum filtration.
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Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.
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Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Analytical Characterization and Quality Control
To ensure the identity and purity of 6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride, a suite of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
An HPLC method is essential for assessing the purity of the compound and for quantifying it in various matrices. A reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid would be a suitable starting point[4]. Detection can be performed using a UV detector at an appropriate wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For more sensitive and specific detection and quantification, particularly in complex biological matrices, an LC-MS/MS method is recommended. This technique combines the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer[5][6]. The mass spectrometer would be operated in selected reaction monitoring (SRM) mode to monitor specific parent-to-daughter ion transitions for the target analyte and an internal standard[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride. While specific NMR data for this compound is not publicly available, spectral data for the related 6-Methylnicotinic acid can provide a reference point for expected chemical shifts of the pyridine ring protons and carbons[7].
Experimental Workflow for Purity Analysis
Caption: A typical workflow for the purity analysis and quality control of a synthesized chemical compound.
Applications and Future Directions
Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities. The methyl ester of 6-methylnicotinic acid, a closely related compound, is utilized in the synthesis of pharmaceuticals for treating central nervous system disorders. The core structure of 6-methylnicotinic acid is also a key intermediate in the synthesis of the anti-inflammatory drug Etoricoxib[8][9].
The introduction of the methylsulfonylmethyl group in 6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride suggests its potential as a scaffold for developing novel therapeutic agents. Further research is warranted to explore its biological activity and potential applications in areas such as inflammation, neuroscience, and metabolic diseases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride. While a specific Safety Data Sheet (SDS) is not widely available, general safe handling practices for acidic and potentially irritating powders should be followed. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
-
The Royal Society of Chemistry. 1H-NMR (DMSO-d6, 400 MHz) δ (ppm). [Link]
-
Analytical Methods. [Link]
- Google Patents.
-
Biological Magnetic Resonance Bank. bmse000104 Nicotinic Acid. [Link]
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
-
PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
- Google Patents.
-
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
- Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
-
PubChem. 6-Methylnicotinic acid. [Link]
-
Chemsrc. 6-Methylnicotinic acid | CAS#:3222-47-7. [Link]
-
Shimadzu. LC/MS/MS Primary Metabolite Analysis Method Package. [Link]
-
ResearchGate. (PDF) 6-Methylnicotinic acid. [Link]
-
Patsnap. Synthesis method of 6-methyl nicotine - Eureka. [Link]
Sources
- 1. 597562-49-7|6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 3. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 6-Methylnicotinic acid(3222-47-7) 1H NMR spectrum [chemicalbook.com]
- 8. 6-Methylnicotinic acid | CAS#:3222-47-7 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
